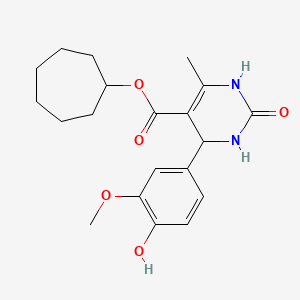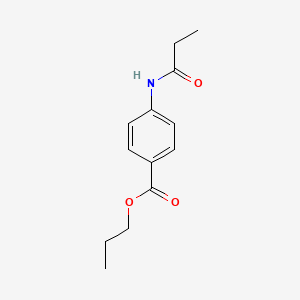![molecular formula C17H18N2O B11699218 Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)
Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acetophenone under basic conditions . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as halides or amines, to form substituted derivatives.
Scientific Research Applications
1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:
1-{3-[(E)-{[3-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}ETHAN-1-ONE: This compound has a similar structure but differs in the position of the dimethylamino group.
4′-Aminoacetophenone: This compound has an amino group instead of a dimethylamino group.
4′-Acetamidoacetophenone: This compound has an acetamido group instead of a dimethylamino group.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C17H18N2O/c1-13(20)15-6-8-16(9-7-15)18-12-14-4-10-17(11-5-14)19(2)3/h4-12H,1-3H3 |
InChI Key |
POVLCHRCTGPRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B11699138.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B11699156.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)
![1-methyl-4-{[(2Z)-5-methyl-3,4-bis(phenylsulfonyl)hexa-2,4-dien-1-yl]sulfonyl}benzene](/img/structure/B11699166.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11699204.png)

![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
